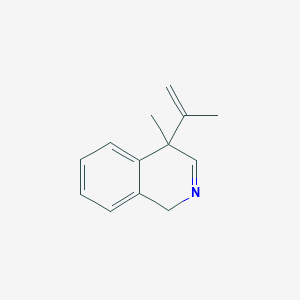

4-Methyl-4-(prop-1-en-2-yl)-1,4-dihydroisoquinoline

Description

Properties

CAS No. |

830324-13-5 |

|---|---|

Molecular Formula |

C13H15N |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

4-methyl-4-prop-1-en-2-yl-1H-isoquinoline |

InChI |

InChI=1S/C13H15N/c1-10(2)13(3)9-14-8-11-6-4-5-7-12(11)13/h4-7,9H,1,8H2,2-3H3 |

InChI Key |

DGFKUZPOUABURE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1(C=NCC2=CC=CC=C21)C |

Origin of Product |

United States |

Chemical Reactions Analysis

4-Methyl-4-(prop-1-en-2-yl)-1,4-dihydroisoquinoline can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 4-methyl-4-(prop-1-en-2-yl)-1,4-dihydroisoquinoline exhibit promising anticancer properties. For instance, a study demonstrated the synthesis of novel quinoline derivatives that showed effective cytotoxicity against various cancer cell lines, including lung, HeLa (cervical cancer), colorectal, and breast cancer cells. The specific compound 4 was evaluated and found to have comparable activity to established anticancer agents like 2′,7′-dichlorofluorescein (DCF) with an IC50 value indicating potent activity against breast cancer cell lines .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 Value (μg/ml) | Reference |

|---|---|---|---|

| 4 | MDA-MB231 (Breast) | 26.54 | |

| 22 | Lung | 28.82 | |

| 17 | HeLa | Not specified |

The mechanism of action for these compounds appears to involve the inhibition of the PI3K enzyme, a critical pathway in cancer cell signaling and growth .

Neurological Applications

The compound also shows potential in treating neurological disorders. Research suggests that isoquinoline derivatives can be beneficial for conditions such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and cognitive decline associated with aging. Specifically, tetrahydroisoquinoline derivatives have been highlighted for their ability to modulate dopamine receptors, which are crucial in managing symptoms related to these disorders .

Table 2: Neurological Disorders Targeted by Isoquinoline Derivatives

| Disorder | Potential Application | Reference |

|---|---|---|

| Schizophrenia | Cognitive and negative symptom management | |

| ADHD | Attention modulation | |

| Alzheimer's Disease | Cognitive enhancement |

Synthesis and Evaluation of Isoquinoline Derivatives

A notable case study involved synthesizing various isoquinoline derivatives to evaluate their biological activities. The study utilized advanced synthetic techniques such as the Bischler–Napieralski reaction to produce derivatives with enhanced bioactivity. The results indicated that certain modifications to the isoquinoline structure significantly improved their pharmacological profiles .

In Silico Studies and Predictive Modeling

In silico evaluations have been conducted to predict the pharmacokinetic properties of these compounds. Such studies utilize computational models to assess factors like solubility and bioavailability, which are critical for drug development. These predictive models help streamline the identification of promising candidates for further experimental validation .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The 1,4-dihydroisoquinoline scaffold is shared among several derivatives, but substituent diversity dictates their chemical and biological profiles:

Key Observations:

- Core Saturation: The target compound and PJ4 retain partial saturation (1,4-dihydro), whereas the tetrahydroisoquinoline in is fully saturated at positions 1,2,3,3. Saturation impacts aromaticity and reactivity .

- The dioxo groups in ’s compound facilitate intermolecular hydrogen bonding, critical for crystal packing .

Physical and Spectral Properties

- Melting Points: The target compound’s melting point is unreported, but related compounds exhibit wide ranges: 223–225°C (4k in , a quinoline derivative) 440–441.5 K (’s tetrahydroisoquinoline) Higher melting points correlate with increased hydrogen bonding capacity (e.g., dioxo groups) .

- Crystallography: Tools like SHELX and ORTEP () reveal structural details. For example, ’s compound has near-coplanar rings (dihedral angle: 1.02°) and centrosymmetric dimers via N–H⋯O bonds .

Biological Activity

4-Methyl-4-(prop-1-en-2-yl)-1,4-dihydroisoquinoline is a compound belonging to the isoquinoline family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

This compound can be synthesized through various methods, including metal-free approaches that utilize dihydroquinolin-4-ones as precursors. The efficiency of these synthetic routes has been demonstrated in recent studies, showcasing yields ranging from 61% to 94% for related compounds .

Pharmacological Effects

Research indicates that isoquinoline derivatives exhibit a variety of biological activities, including:

- Antimicrobial Activity : Isoquinolines have shown efficacy against various bacterial strains. For instance, compounds similar to this compound have been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations around 1 mM .

- Antioxidant Properties : Several studies have highlighted the antioxidant potential of isoquinoline derivatives. The presence of the methylene group in the structure may contribute to free radical scavenging capabilities .

Inhibitory Activity

The compound has also been evaluated for its inhibitory activity against specific enzymes. For example, it has been noted that related tetrahydroisoquinoline derivatives show moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative conditions .

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial properties of various isoquinoline derivatives, this compound was included in a panel of compounds tested against pathogenic bacteria. The results indicated a notable zone of inhibition against E. coli, with an IC50 value suggesting effective antimicrobial properties.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of isoquinoline derivatives in models of oxidative stress. The results showed that the compound could reduce neuronal cell death induced by oxidative agents, indicating potential therapeutic applications in neurodegenerative diseases.

Data Table: Biological Activities of Isoquinoline Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.